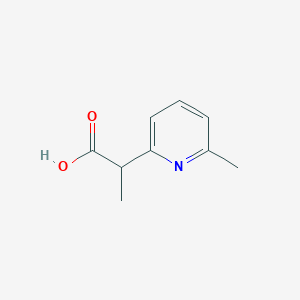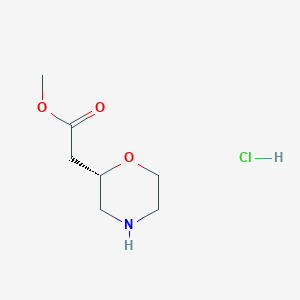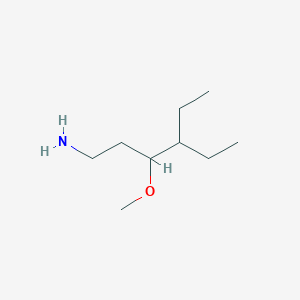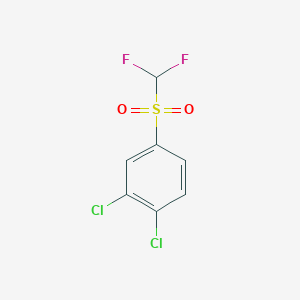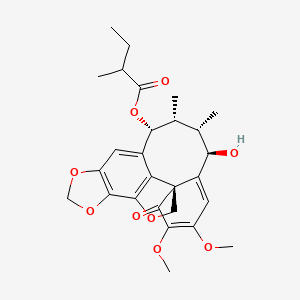
(2-Bromo-5-chlorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methanethiol typically involves the introduction of the thiol group to a bromochlorobenzene derivative. One common method is the nucleophilic substitution reaction where a suitable thiolating agent reacts with 2-bromo-5-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as sodium thiolate or electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Hydrocarbons
Substitution: Various substituted benzene derivatives
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-chlorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2-Bromo-5-chlorophenyl)acetic acid: Contains a carboxylic acid group instead of a methanethiol group.
(2-Bromo-5-chlorophenyl)amine: Features an amine group in place of the thiol group.
Uniqueness
(2-Bromo-5-chlorophenyl)methanethiol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a reactive thiol group
Properties
Molecular Formula |
C7H6BrClS |
|---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
(2-bromo-5-chlorophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrClS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 |
InChI Key |
LYXWKQLBVLCGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)
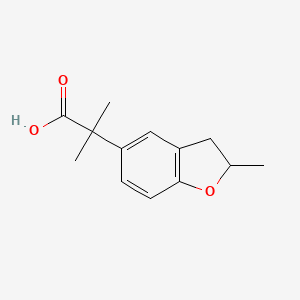
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)
